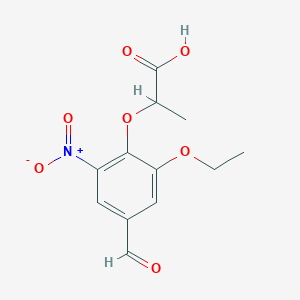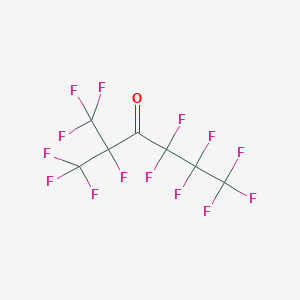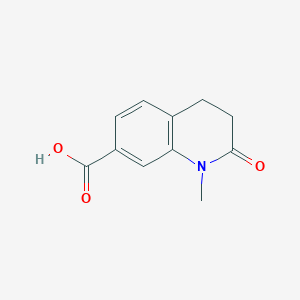![molecular formula C12H8N2O3S B3057558 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-82-6](/img/new.no-structure.jpg)
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of hydroxyl and phenyl groups further enhances its chemical properties and potential applications. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to achieve cyclization and form the desired thienopyrimidine-2,4-dione .
Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, thienopyrimidines have been shown to inhibit protein kinases, which are essential enzymes involved in cell growth, differentiation, and signaling pathways . By inhibiting these kinases, the compound can interfere with cancer cell proliferation and induce apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms in the pyrimidine ring.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a similar dione structure but contain an additional oxygen atom in the ring system.
Uniqueness
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
824983-82-6 |
|---|---|
Formule moléculaire |
C12H8N2O3S |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
3-hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3S/c15-11-10-8(13-12(16)14(11)17)6-9(18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
Clé InChI |
AUGRTFPCHUPOTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)



